molecular formula C5H5NO4 B10913315 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid

2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B10913315
M. Wt: 143.10 g/mol
InChI Key: ZGABKISIUGAHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound features a unique structure that includes an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of both a ketone and a carboxylic acid functional group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Esters or amides depending on the reactants used.

Scientific Research Applications

2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is explored for its potential in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Methyl-5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid
  • 2-Methyl-5-oxo-2,5-dihydro-1,2,4-triazole-3-carboxylic acid
  • 2-Methyl-5-oxo-2,5-dihydro-1,2,3-oxadiazole-3-carboxylic acid

Comparison: While these compounds share similar structural features, such as the presence of an oxazole or related ring system, 2-Methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific ring structure and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a compound of interest in various research fields.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-methyl-5-oxo-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO4/c1-6-3(5(8)9)2-4(7)10-6/h2H,1H3,(H,8,9)

InChI Key

ZGABKISIUGAHOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)O1)C(=O)O

Origin of Product

United States

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